molecular formula C8F17LiO2 B1630111 LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) CAS No. 78740-39-3

LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE)

Cat. No.: B1630111
CAS No.: 78740-39-3
M. Wt: 458 g/mol
InChI Key: OGZFPKBIAYMEEI-UHFFFAOYSA-N
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Description

LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) is a highly fluorinated organolithium compound. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) typically involves the reaction of a heptafluoropropyl ether with a lithium reagent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive lithium reagents and fluorinated compounds. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: It can be reduced to form less fluorinated derivatives.

    Substitution: The lithium atom can be substituted with other metal atoms or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted organolithium compounds

Scientific Research Applications

LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: The compound is studied for its potential use in biological imaging and as a probe for studying cellular processes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) exerts its effects involves the interaction of the lithium atom with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in organic synthesis to form new carbon-fluorine bonds. The fluorinated groups in the compound also contribute to its high stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE)
  • Lithium 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane
  • Lithium 1,1,1,2,2,3,3-heptafluoro-3-methoxybutane

Uniqueness

LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) is unique due to its specific arrangement of fluorinated groups and the presence of a lithium atom. This combination imparts high thermal stability, resistance to oxidation, and unique reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

lithium;1,1,1,3,3,4,4-heptafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-2-(trifluoromethyl)butan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F17O2.Li/c9-2(10,1(26,4(12,13)14)5(15,16)17)8(24,25)27-3(11,6(18,19)20)7(21,22)23;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZFPKBIAYMEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635667
Record name Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78740-39-3
Record name Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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